molecular formula C10H13N3O B117473 1-((S)-2-aminopropyl)-1H-indazol-6-ol CAS No. 210580-75-9

1-((S)-2-aminopropyl)-1H-indazol-6-ol

货号: B117473
CAS 编号: 210580-75-9
分子量: 191.23 g/mol
InChI 键: WBYHTZYHAFNBKW-ZETCQYMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AL-34662: 是一种正在开发用于治疗青光眼的吲唑衍生物药物。它作为一种选择性5-羟色胺-2A受体激动剂,与像裸盖菇碱这样的迷幻药靶向相同的受体。 与这些药物不同的是,AL-34662 被专门设计为外周选择性药物,它不会穿过血脑屏障 这意味着 AL-34662 可以降低眼内压并缓解青光眼症状,而不会引起与中枢活性 5-羟色胺-2A 激动剂相关的幻觉作用 .

准备方法

合成路线和反应条件: AL-34662 的合成涉及 1-((S)-2-氨基丙基)-1H-吲唑-6-醇的制备。合成路线通常包括以下步骤:

工业生产方法: AL-34662 的工业生产可能会遵循类似的合成路线,但规模更大。 这将涉及优化反应条件以最大限度地提高产率和纯度,以及实施有效的纯化技术,如重结晶或色谱法 .

化学反应分析

Key Synthetic Routes

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Nitrosation/ReductionNaNO₂, HCl (0-5°C) followed by NaBH₄(S)-1-(2-aminopropyl)-1H-indazol-6-ol (38)65-78%
Rh(III)-Catalyzed C–H ActivationRh(III) catalyst, sulfoxonium ylides8H-indazolo[1,2-a]cinnolines72-89%

Mechanistic Insights :

  • The nitrosation/reduction pathway involves diazotization of a precursor aldehyde under acidic conditions, followed by borohydride reduction to introduce the chiral aminopropyl group .

  • Rh(III)-catalyzed reactions enable direct functionalization of the indazole scaffold, forming fused polycyclic structures through [4+2] annulation .

Oxidation Reactions

Target SiteOxidizing AgentProducts IdentifiedApplications
Hydroxyl (-OH)KMnO₄ (acidic)1-((S)-2-aminopropyl)-1H-indazole-6-oneIntermediate for analogs
Aminopropyl ChainO₂ (metal catalyst)Oxidative deamination productsMetabolic studies

Experimental Notes :

  • Oxidation of the indazole hydroxyl group proceeds regioselectively due to electronic effects of the fused aromatic system .

  • Metal-catalyzed aerobic oxidation of the primary amine generates imine intermediates, which hydrolyze to ketones .

Electrophilic Aromatic Substitution (EAS)

PositionReagentConditionsProductSelectivity
C4HNO₃/H₂SO₄0°C, 2 hr4-Nitro-1-((S)-2-aminopropyl)indazol-6-olHigh
C5Br₂ (FeBr₃)RT, 1 hr5-Bromo derivativeModerate

Key Observations :

  • Nitration occurs preferentially at the C4 position due to para-directing effects of the hydroxyl group .

  • Bromination shows lower regioselectivity, requiring chromatographic separation of isomers .

Catalytic Cross-Coupling Reactions

Reaction TypeCatalyst SystemCoupling PartnerProduct Class
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl-substituted indazoles
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-Arylaminopropyl derivatives

Optimized Conditions :

  • Suzuki couplings achieve >85% yield using microwave irradiation (120°C, 30 min) .

  • Buchwald-Hartwig aminations require strict exclusion of oxygen for optimal catalyst performance .

Stability and Degradation Pathways

Stress ConditionDegradation ProductsMechanism
Acidic (pH < 3)Indazole ring-opening productsProtonation-induced cleavage
Alkaline (pH > 9)Oxidative dimerization compoundsBase-catalyzed oxidation
UV LightN-Dealkylation derivativesRadical-mediated cleavage

Pharmaceutical Relevance :

  • Degradation under acidic conditions limits oral bioavailability, necessitating prodrug strategies .

  • Photostability studies recommend amber glass packaging for long-term storage .

科学研究应用

Pharmacological Properties

5-HT(2) Receptor Agonism
1-((S)-2-aminopropyl)-1H-indazol-6-ol is a potent and selective agonist for the serotonin 5-HT(2) receptor. It exhibits an EC50 value of 42.7 nM and an Emax of 89%, indicating strong receptor activation capabilities . This selectivity is crucial for minimizing off-target effects, making it a candidate for therapeutic applications.

Ocular Hypotensive Activity
This compound has been identified as a potential treatment for ocular hypertension and glaucoma. In studies involving conscious ocular hypertensive monkeys, it demonstrated a significant reduction in intraocular pressure (IOP) by approximately -13 mmHg (33% reduction) through a peripheral mechanism rather than central nervous system mediation . This characteristic positions it as a promising agent for further clinical evaluation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a series of chemical reactions that optimize its structure for enhanced biological activity. The indazole scaffold is known for its presence in several FDA-approved drugs, particularly in oncology . The modifications made to the indazole core can significantly influence the compound's receptor affinity and selectivity.

Table 1: Summary of SAR Insights

ModificationEffect on Activity
Substitution at C6Alters potency against 5-HT receptors
Presence of electron-withdrawing groupsEssential for receptor antagonism
Size of substituentsLarger groups reduce activity

作用机制

AL-34662 作为一种选择性 5-羟色胺-2A 受体激动剂。它与这些受体结合并激活它们,导致一系列细胞内信号事件。 5-羟色胺-2A 受体的激活导致细胞内钙离子的动员,进而导致各种生理效应 在青光眼治疗的背景下,这种机制通过增强房水从眼球中流出,有助于降低眼内压 .

相似化合物的比较

类似化合物:

  • AAZ-A-154
  • AL-38022A
  • Ro60-0175
  • SCHEMBL5334361
  • VER-3323
  • YM-348

比较:

  • AAZ-A-154: 与 AL-34662 类似,AAZ-A-154 是一种 5-羟色胺-2A 受体激动剂,但可能具有不同的药代动力学特性。
  • AL-38022A: 该化合物也靶向 5-羟色胺-2A 受体,但其选择性和效力可能不同。
  • Ro60-0175: 另一种 5-羟色胺-2A 受体激动剂,Ro60-0175 可能具有不同的结合亲和力和功效谱。
  • SCHEMBL5334361: 该化合物与 AL-34662 在结构上相似,但可能具有不同的受体相互作用。
  • VER-3323: 功能类似,VER-3323 的药理作用和治疗潜力可能有所不同。
  • YM-348: 该化合物也作用于 5-羟色胺-2A 受体,但可能具有独特的药效学特性 .

AL-34662 因其外周选择性而脱颖而出,这最大限度地减少了中枢神经系统副作用,使其成为临床使用的更安全选择 .

生物活性

1-((S)-2-aminopropyl)-1H-indazol-6-ol, also known as compound 9, is a compound of significant interest in pharmacological research due to its potent biological activities, particularly as a selective agonist for the serotonin 5-HT2 receptor. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

This compound functions primarily as a peripherally acting 5-HT2 receptor agonist . Its efficacy is characterized by an EC50 value of 42.7 nM and a maximum efficacy (Emax) of 89% , indicating a strong affinity and potency for the receptor compared to other serotonergic subtypes . The compound's selectivity is crucial for minimizing central nervous system side effects, making it a candidate for ocular therapies.

Ocular Hypertension and Glaucoma

Research has highlighted the potential of this compound in treating ocular hypertension and glaucoma . In studies involving conscious ocular hypertensive monkeys, the compound demonstrated a significant reduction in intraocular pressure (IOP) by approximately 13 mmHg , translating to a 33% decrease in IOP. This effect was attributed to a local mechanism rather than central actions, which is advantageous for minimizing systemic side effects .

Antitumor Activity

Emerging studies suggest that derivatives of indazole compounds, including this compound, exhibit notable antitumor activity . For instance, related indazole derivatives have shown promising results against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma) cells. The mechanism involves inducing apoptosis and altering cell cycle progression, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
5-HT2 Receptor AgonismEC50 = 42.7 nM; Emax = 89%
Ocular Hypotensive EffectReduces IOP by -13 mmHg in monkeys
Antitumor ActivityInduces apoptosis in K562 cells; IC50 = 5.15 µM

Case Study: Ocular Hypertension Treatment

In a study assessing the ocular hypotensive effects, formulations containing this compound were tested for their ability to lower IOP in animal models. The results indicated that the compound effectively lowered IOP without significant adverse effects on ocular tissues, supporting its potential as a therapeutic agent for glaucoma management .

Case Study: Anticancer Properties

In vitro studies involving K562 cells revealed that treatment with related indazole compounds led to increased apoptosis rates and altered cell cycle distributions. Specifically, concentrations of the compound were shown to increase the G0/G1 phase population while decreasing S phase cells, indicating an effective mechanism for halting cancer cell proliferation .

属性

IUPAC Name

1-[(2S)-2-aminopropyl]indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYHTZYHAFNBKW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(C=CC(=C2)O)C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027133
Record name 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210580-75-9
Record name 1-[(2S)-2-Aminopropyl]-1H-indazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210580-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AL-34662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210580759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AL-34662
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6O947QMH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((S)-2-aminopropyl)-1H-indazol-6-ol
Reactant of Route 2
1-((S)-2-aminopropyl)-1H-indazol-6-ol
Reactant of Route 3
1-((S)-2-aminopropyl)-1H-indazol-6-ol
Reactant of Route 4
1-((S)-2-aminopropyl)-1H-indazol-6-ol
Reactant of Route 5
1-((S)-2-aminopropyl)-1H-indazol-6-ol
Reactant of Route 6
1-((S)-2-aminopropyl)-1H-indazol-6-ol
Customer
Q & A

Q1: How does 1-((S)-2-aminopropyl)-1H-indazol-6-ol interact with its target and what are the downstream effects?

A1: this compound acts as a potent agonist of the serotonin 5-HT2 receptor. [] This interaction leads to a reduction in intraocular pressure (IOP), likely through a local effect rather than a centrally mediated one. [] While the exact mechanism of IOP reduction is not fully elucidated in the provided research, it highlights the compound's potential for treating ocular hypertension.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: The research highlights that this compound is part of a series of 1-(2-aminopropyl)-1H-indazole analogs. [] These analogs were synthesized and evaluated for their suitability as clinical candidates for treating ocular hypertension. [] While specific structural modifications and their impact on activity aren't detailed in the provided abstract, it suggests that optimizing this class of compounds for potency, selectivity, and stability was a key focus.

Q3: What were the key findings regarding the in vivo efficacy of this compound?

A3: The research demonstrates that this compound significantly lowers IOP in conscious ocular hypertensive monkeys. [] A reduction of 13 mmHg (33%) was observed, supporting its potential as an ocular hypotensive agent. [] This in vivo data strengthens the argument for further clinical development of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。